LY 227942-d5

Bioanalysis LC-MS/MS Method Validation

(±)-Duloxetine-D5 oxalate is a deuterated stable isotope-labeled internal standard (SIL-IS) of duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI). The compound incorporates five deuterium atoms (d5) at specific positions—N-methyl-d3 and propanamine-d2—yielding a molecular weight of 392.48 g/mol as the oxalate salt.

Molecular Formula C20H21NO5S
Molecular Weight 392.5 g/mol
Cat. No. B12411842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY 227942-d5
Molecular FormulaC20H21NO5S
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O
InChIInChI=1S/C18H19NOS.C2H2O4/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;3-1(4)2(5)6/h2-10,13,17,19H,11-12H2,1H3;(H,3,4)(H,5,6)/i1D3,12D2;
InChIKeyNMLRFGBDXFMJJM-GJJICHPYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(±)-Duloxetine-D5 Oxalate Procurement Guide: Isotopic Purity, Pharmacokinetic Validation and LC-MS/MS Internal Standard Specifications


(±)-Duloxetine-D5 oxalate is a deuterated stable isotope-labeled internal standard (SIL-IS) of duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI). The compound incorporates five deuterium atoms (d5) at specific positions—N-methyl-d3 and propanamine-d2—yielding a molecular weight of 392.48 g/mol as the oxalate salt . It is supplied as a neat reference standard with isotopic enrichment ≥99 atom % D and chemical purity ≥98%, specifically intended for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) quantitative bioanalytical methods for duloxetine in plasma and biological matrices [1][2]. The oxalate salt form ensures stability and solubility for analytical applications [3].

Why Non-Isotopic or Lower-Grade Internal Standards Compromise Duloxetine Quantification in LC-MS/MS Assays


Substituting (±)-Duloxetine-D5 oxalate with structurally analogous but non-isotopic internal standards (e.g., carbamazepine, haloperidol, glibenclamide) or lower-labeled deuterated variants (d3) introduces quantifiable analytical risks. Non-isotopic internal standards fail to co-elute with the analyte, resulting in differential matrix effects (ion suppression/enhancement) that degrade accuracy—reported precision CV values exceed 18.0% with accuracy ranging from 84.0–118.0% when using carbamazepine as an internal standard for duloxetine in rat plasma [1]. In contrast, deuterated SIL-IS methods with Duloxetine-d5 demonstrate validation parameters fully compliant with FDA bioanalytical method validation guidelines and achieve linearity across 0.05–101 ng/mL with r²≥0.99 [2]. Additionally, deuterated standards with insufficient mass shift (e.g., d3 variants) present cross-talk and isotopic interference risks in complex biological matrices, whereas the d5 labeling pattern provides a 5 Da mass differential sufficient to resolve the internal standard from the analyte in MRM transitions [3]. For regulatory-compliant bioanalysis and reproducible pharmacokinetic studies, non-isotopic substitution introduces unquantified systematic bias and is not interchangeable.

(±)-Duloxetine-D5 Oxalate Quantitative Differentiation: Comparative Evidence Against Alternative Internal Standards


FDA-Compliant Method Validation Parameters with Duloxetine-d5 vs. Carbamazepine Internal Standard

Direct head-to-head comparison of assay performance metrics between methods employing (±)-Duloxetine-D5 oxalate as the internal standard versus methods using carbamazepine (a non-isotopic analog). The Duloxetine-d5 method achieved a linear calibration range of 0.05–101 ng/mL with r²≥0.99, fully compliant with FDA bioanalytical method validation guidelines, and a per-sample run time of 2.5 minutes enabling >300 plasma samples analyzed per day [1]. In contrast, the carbamazepine-based method for duloxetine quantification in rat plasma exhibited assay precision CV <18.0% and accuracy ranging from 84.0–118.0%, with significant inter-day variability [2].

Bioanalysis LC-MS/MS Method Validation

Ion Transition Specificity and Mass Shift Differential: Duloxetine-d5 vs. Duloxetine-d3

Comparison of mass spectrometric ion transition parameters between Duloxetine-d5 and Duloxetine-d3 internal standards. Duloxetine-d5 oxalate, when used in MRM mode, employs the transition m/z 303.3/159.1 for the internal standard, while unlabeled duloxetine is monitored at m/z 298.3/154.1—providing a +5 Da mass shift that eliminates isotopic cross-talk [1]. Duloxetine-d3 internal standard (with +3 Da mass differential) demonstrates retention time alignment but carries greater risk of isotopic overlap and cross-talk interference, particularly in high-concentration samples where the isotopic envelope of the unlabeled analyte may contribute signal to the internal standard channel [2].

Mass Spectrometry MRM Optimization Isotopic Interference

Matrix Effect Compensation Capability: Deuterated SIL-IS vs. Non-Isotopic Internal Standards

Systematic evaluation of deuterated versus non-isotopic internal standards for mitigating LC-ESI-MS/MS matrix effects. A class-level comparison demonstrates that deuterated SIL-IS methods, such as those employing Duloxetine-d5, enable pseudo-quantification by correcting for ionization suppression and instrument drift, achieving detection limits as low as ~1 ng L⁻¹ in complex matrices [1]. Conversely, methods using non-isotopic internal standards (e.g., carbamazepine, haloperidol, glibenclamide) cannot fully compensate for matrix effects due to differential elution behavior and unequal ion suppression, resulting in quantitative bias [2][3]. In a controlled urinary biomarker study comparing deuterated (²H) SIL-IS to ¹³C-labeled SIL-IS, the deuterated IS produced negatively biased results of -38.4% spike accuracy, underscoring that even among SIL-ISs, selection matters [4].

Matrix Effect Ion Suppression Quantitative Accuracy

Isotopic Enrichment and Chemical Purity Specifications: Duloxetine-d5 Oxalate vs. Unspecified-Grade Internal Standards

Specification-level comparison between (±)-Duloxetine-D5 oxalate from certified suppliers and lower-grade or unspecified-purity deuterated standards. (±)-Duloxetine-D5 oxalate is supplied with isotopic enrichment of ≥99 atom % D and chemical purity ≥98% (minimum), with certificates of analysis available for exact weight packaging traceable to 3 decimal places . This specification ensures that the contribution of unlabeled duloxetine from the internal standard itself is ≤1%, a critical factor for accurate quantification at low analyte concentrations. In contrast, literature synthesis of deuterium-labelled (±)-duloxetine-d5 achieved 51% overall yield with 99.3% chemical purity in research settings, but commercial availability of such high-purity material eliminates the need for in-house synthesis and purification [1]. Lower-purity standards introduce systematic positive bias at low concentrations due to endogenous unlabeled analyte contribution from the IS itself.

Reference Standard Quality Control Analytical Traceability

Sample Throughput and Run Time Efficiency: Duloxetine-d5 Method vs. Literature Single-Quadrupole Approaches

Comparative analysis of sample throughput between the validated Duloxetine-d5 LC-MS/MS method and alternative single-quadrupole LC-MS methods reported in literature. The Duloxetine-d5 MRM method on a triple-quadrupole instrument achieved a run time of 2.5 minutes per sample, enabling analysis of more than 300 plasma samples per day with full FDA-compliant validation [1]. Single-quadrupole LC-MS methods reported by Ma et al. and Choong et al. employ selected-ion monitoring (SIM) mode for precursor ion detection only, lacking the specificity of product ion confirmation inherent to MRM [1]. The MRM approach reduces background interference and improves signal-to-noise, directly enabling the 0.05 ng/mL LLOQ demonstrated in the validated method.

High-Throughput Analysis LC-MS/MS Clinical Pharmacokinetics

Regulatory Compliance and ANDA Support: Duloxetine-d5 Oxalate vs. Non-Stable-Isotope Standards

Regulatory application comparison: Duloxetine-d5 oxalate and related deuterated standards are explicitly indicated for analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) and commercial production of duloxetine [1][2]. In contrast, non-stable-isotope internal standards (e.g., carbamazepine, haloperidol, glibenclamide) lack the required co-elution and matrix effect compensation characteristics to meet FDA bioanalytical method validation guidance for accuracy and precision across the full calibration range [3]. The FDA guidance emphasizes that the internal standard should ideally be a stable isotope-labeled analog of the analyte, as non-isotopic internal standards may not adequately correct for variability in recovery, ionization, and matrix effects.

ANDA FDA Bioanalytical Method Validation Regulated Bioanalysis

(±)-Duloxetine-D5 Oxalate Application Scenarios: Where Quantifiable Differentiation Drives Procurement Decisions


Regulated Clinical Pharmacokinetic Studies and Bioequivalence Trials Requiring FDA-Compliant Method Validation

In clinical pharmacokinetic studies and bioequivalence trials submitted to regulatory agencies, method validation must adhere to FDA bioanalytical guidelines. (±)-Duloxetine-D5 oxalate enables a fully validated LC-MS/MS method with a linear range of 0.05–101 ng/mL, r²≥0.99, and accuracy/precision meeting all acceptance criteria [1]. The 2.5-minute run time supports >300 samples/day throughput, making it suitable for large clinical studies. The method's FDA-compliant validation provides a defensible regulatory submission package that non-isotopic internal standard methods cannot match due to inadequate matrix effect compensation [2].

Therapeutic Drug Monitoring (TDM) of Duloxetine in Psychiatric Patient Populations

Therapeutic drug monitoring of duloxetine in patients with major depressive disorder or generalized anxiety disorder requires accurate quantification across the therapeutic range (approximately 20–120 ng/mL). The validated Duloxetine-d5 method achieves an LLOQ of 0.05 ng/mL—well below clinically relevant concentrations—ensuring reliable quantification even in low-exposure scenarios or pediatric/adolescent populations where lower doses are administered [1]. The high isotopic purity (≥99 atom % D) minimizes internal standard contribution to the analyte channel, preventing positive bias at the low end of the calibration curve .

Preclinical Pharmacokinetic and Toxicokinetic Studies in Animal Models (Rat, Dog) Supporting IND Filings

Preclinical pharmacokinetic studies in rats and beagle dogs—required for Investigational New Drug (IND) applications—demand robust bioanalytical methods that can be seamlessly transferred across species and matrices. The Duloxetine-d5 SIL-IS approach has been successfully applied in both human plasma (Gajula et al., 2013) and beagle dog plasma (Kim et al., 2022) with comparable validation parameters [1][2]. In contrast, methods using carbamazepine as internal standard in rat plasma exhibited accuracy ranging from 84.0–118.0%, which falls outside the ±15% acceptance window for regulated preclinical studies [3].

Drug-Drug Interaction (DDI) Studies and Fixed-Dose Combination Formulation Development

Drug-drug interaction studies and fixed-dose combination product development require simultaneous quantification of multiple analytes without cross-interference. The Duloxetine-d5 MRM method with transition m/z 303.3/159.1 provides a unique ion channel distinct from unlabeled duloxetine (m/z 298.3/154.1) and from co-administered drugs (e.g., thioctic acid, which requires a separate deuterated internal standard) [1][2]. This specificity prevents ion suppression/enhancement artifacts when analyzing complex polypharmacy samples, ensuring that pharmacokinetic parameters (Cmax, AUC, t½) are accurately estimated for regulatory DDI assessment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for LY 227942-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.